Cas no 885971-52-8 (2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)-)

2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)- structure
885971-52-8 structure
Product name:2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)-
CAS No:885971-52-8
MF:C11H11NOS2
Molecular Weight:237.341140031815
MDL:MFCD24848822
CID:3278654
PubChem ID:11665867

2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)- 化学的及び物理的性質

名前と識別子

    • 2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)-
    • Ethanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
    • 1-[(4R)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone (ACI)
    • 2-Thiazolidinethione, 3-acetyl-4-phenyl-, (4R)- (9CI)
    • E81735
    • 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone
    • CS-0138913
    • 1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
    • 885971-52-8
    • (R)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one
    • 1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one
    • MDL: MFCD24848822
    • インチ: 1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1
    • InChIKey: JMFXRMBPKFNSGR-JTQLQIEISA-N
    • SMILES: C(N1C(=S)SC[C@H]1C1C=CC=CC=1)(=O)C

計算された属性

  • 精确分子量: 237.02820632g/mol
  • 同位素质量: 237.02820632g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 274
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 77.7Ų

2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D557218-1g
Ethanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
885971-52-8 96%
1g
$445 2024-05-25
eNovation Chemicals LLC
D557218-25g
Ethanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
885971-52-8 96%
25g
$5575 2024-05-25
Chemenu
CM541573-250mg
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone
885971-52-8 95%+
250mg
$156 2023-01-09
eNovation Chemicals LLC
D557218-5g
Ethanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
885971-52-8 96%
5g
$1430 2025-03-01
eNovation Chemicals LLC
D557218-5g
Ethanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
885971-52-8 96%
5g
$1430 2024-05-25
Aaron
AR01M5BG-100mg
Ethanone,1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
885971-52-8 97%
100mg
$10.00 2025-02-11
1PlusChem
1P01M534-1g
Ethanone,1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
885971-52-8 98%
1g
$115.00 2024-04-20
eNovation Chemicals LLC
D557218-25g
Ethanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
885971-52-8 96%
25g
$5575 2025-02-24
eNovation Chemicals LLC
D557218-25g
Ethanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
885971-52-8 96%
25g
$5575 2025-03-01
Chemenu
CM541573-1g
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone
885971-52-8 95%+
1g
$389 2023-01-09

2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)- 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis of the Anti-HIV Agent (-)-Hyperolactone C by Using Oxonium Ylide Formation-Rearrangement
Hodgson, David M.; Man, Stanislav, Chemistry - A European Journal, 2011, 17(35), 9731-9737

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  20 min, rt; 72 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid
Gjessing, Gard; Johnsen, Lars-Inge Gammelsaeter; Antonsen, Simen Gjelseth; Nolsoee, Jens M. J.; Stenstroem, Yngve; et al, Molecules, 2022, 27(7),

2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)- Raw materials

2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)- Preparation Products

2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)- 関連文献

2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)-に関する追加情報

Professional Introduction to 2-THIAZOLIDINETHIONE, 3-ACETYL-4-PHENYL-, (4R)- (CAS No. 885971-52-8)

2-Thiazolidinethione, 3-acetyl-4-phenyl-, (4R)-, identified by the CAS number 885971-52-8, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazolidinethione class, a heterocyclic structure characterized by a sulfur atom incorporated into a five-membered ring alongside carbon and nitrogen atoms. The presence of an acetyl group at the 3-position and a phenyl group at the 4-position, along with the specific (4R) stereochemistry, endows this molecule with distinct chemical properties and potential biological activities that make it a subject of intense research interest.

The thiazolidinethione core of this compound is known for its versatility in medicinal chemistry due to its ability to form stable complexes with biological targets and its role as a precursor in the synthesis of more complex molecules. The acetyl substituent at the 3-position introduces a polar functional group that can influence solubility and reactivity, while the phenyl ring at the 4-position provides hydrophobic interactions and can serve as a site for further derivatization. The specific stereochemistry at the 4-position, denoted as (4R), is critical for maintaining biological activity, as enantiomeric differences can significantly impact pharmacokinetic and pharmacodynamic properties.

In recent years, there has been growing interest in thiazolidinethiones as scaffolds for developing novel therapeutic agents. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural motif is particularly attractive because it can mimic natural biomolecules and interact with biological targets in a predictable manner. For instance, studies have demonstrated that thiazolidinethiones can inhibit enzymes involved in inflammatory pathways by binding to their active sites or modulating protein-protein interactions.

One of the most compelling aspects of 2-thiazolidinethione, 3-acetyl-4-phenyl-, (4R)- is its potential as a lead compound for drug discovery. Researchers have been exploring its derivatives to identify more potent and selective inhibitors of disease-causing enzymes. The acetyl group at the 3-position can be modified to enhance binding affinity or to introduce additional functional groups that improve metabolic stability. Similarly, the phenyl ring at the 4-position offers opportunities for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological targets.

The stereochemistry at the 4-position is particularly important in this context. The (4R) configuration has been shown to confer enhanced biological activity in certain cases, likely due to improved binding affinity or better interaction with biological receptors. This underscores the importance of stereospecific synthesis in pharmaceutical development, where small differences in molecular geometry can lead to significant variations in efficacy and safety.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for 2-thiazolidinethione, 3-acetyl-4-phenyl-, (4R)-. These methods often involve catalytic processes that preserve stereochemical integrity while minimizing side reactions. Such improvements are crucial for ensuring that researchers can access sufficient quantities of high-quality material for both preclinical studies and clinical trials.

The compound’s potential applications extend beyond traditional pharmaceuticals. It has also been explored as a building block for materials science applications, where its heterocyclic structure could contribute to the development of novel polymers or functional materials. The ability to modify both the acetyl and phenyl groups allows for extensive structural diversification, making this molecule a versatile starting point for interdisciplinary research.

In conclusion,2-thiazolidinethione, 3-acetyl-4-phenyl-, (4R)- (CAS No. 885971-52-8) represents an exciting area of research with significant potential in pharmaceuticals and materials science. Its unique structural features—comprising a thiazolidinethione core with an acetyl group and a phenyl ring—make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As synthetic methodologies continue to evolve, access to this compound will likely expand, enabling more comprehensive exploration of its biological activities and industrial applications.

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